molecular formula C19H16ClNO4 B271006 2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate

2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B271006
M. Wt: 357.8 g/mol
InChI Key: CJYAYQPLYCKUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as CPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPP is a member of the family of NMDA receptor antagonists, which are compounds that block the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain. The NMDA receptor is involved in a variety of physiological processes, including learning, memory, and pain perception. By blocking the NMDA receptor, CPP has been shown to have a variety of effects on these processes, making it a potentially valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of 2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is related to its ability to block the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. By blocking the receptor, 2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate can modulate the activity of the receptor and alter the function of the synapses that it regulates.
Biochemical and Physiological Effects:
2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of pain perception, and the alteration of learning and memory processes. 2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has also been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is its ability to selectively block the NMDA receptor, making it a valuable tool for researchers studying the receptor's function. However, 2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are a number of future directions for research involving 2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate, including the development of new synthetic methods for the compound, the investigation of its potential therapeutic applications in neurodegenerative diseases, and the exploration of its effects on other physiological processes beyond the NMDA receptor. Additionally, there is potential for the development of new compounds based on 2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate that may have improved properties and applications in scientific research.

Synthesis Methods

2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and acetoacetic ester in the presence of a base catalyst. The resulting product is then purified using a variety of techniques, including recrystallization and chromatography.

Scientific Research Applications

2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate as a tool to study the NMDA receptor and its role in various physiological processes. 2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to block the activity of the NMDA receptor in a dose-dependent manner, making it a valuable tool for researchers studying the receptor's function.

properties

Product Name

2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate

Molecular Formula

C19H16ClNO4

Molecular Weight

357.8 g/mol

IUPAC Name

(2-acetylphenyl) 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C19H16ClNO4/c1-12(22)16-4-2-3-5-17(16)25-19(24)13-10-18(23)21(11-13)15-8-6-14(20)7-9-15/h2-9,13H,10-11H2,1H3

InChI Key

CJYAYQPLYCKUMR-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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